N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with an oxazole ring, both of which are known for their significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar oxazole ring structure.
Benzothiazole derivatives: Compounds with the benzothiazole ring, used in various medicinal applications.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-1,2-benzothiazol-3-amine 1,1-dioxide stands out due to its combined oxazole and benzothiazole rings, along with the 1,1-dioxide group.
Properties
Molecular Formula |
C11H9N3O3S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(1,1-dioxo-1,2-benzothiazol-3-yl)-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H9N3O3S/c1-7-6-10(13-17-7)12-11-8-4-2-3-5-9(8)18(15,16)14-11/h2-6H,1H3,(H,12,13,14) |
InChI Key |
KINRRRKEYIRVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.